4,4'-(苯偶氮二亚甲基)二苯甲酸

描述

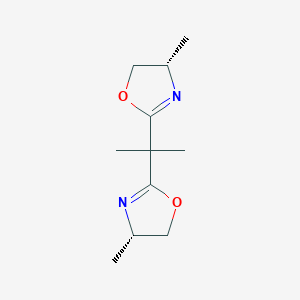

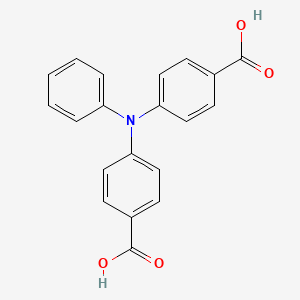

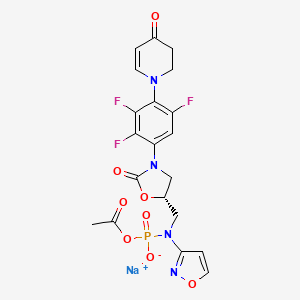

4,4’-(Phenylazanediyl)dibenzoic acid , also known as benzoic acid, 4,4’-(phenylimino)bis- , is a chemical compound with the molecular formula C20H14N2O4. It belongs to the class of aromatic carboxylic acids and contains two benzene rings connected by an azo (N=N) linkage. The compound exhibits interesting properties due to its conjugated system and potential applications in coordination chemistry and materials science .

Synthesis Analysis

The synthesis of 4,4’-(Phenylazanediyl)dibenzoic acid involves the condensation of two molecules of benzoic acid with an azo coupling reagent. The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored various synthetic routes, including traditional organic synthesis and metal-organic framework (MOF) synthesis .

Molecular Structure Analysis

The compound’s molecular structure consists of two benzene rings connected by a central azo (N=N) group. The phenyl groups contribute to its aromatic character, while the azo linkage introduces conjugation. The presence of carboxylic acid functional groups allows for coordination with metal ions, leading to the formation of MOFs .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

科学研究应用

合成与表征

- 4,4'-(苯偶氮二亚甲基)二苯甲酸已用于合成各种金属有机框架 (MOF) 和配位聚合物。例如,它与铜离子的反应导致在 MOF 中构建离散的分子椅和复杂的链结构 (Dai 等人,2009 年)。类似地,对基于含 4,4'-(苯偶氮二亚甲基)二苯甲酸的 N 中心配体的 MOF 进行了表征,重点关注它们的热稳定性 (Qin 等人,2016 年)。

催化和反应优化

- 它已被用作催化剂或催化过程中的组分。例如,它的合成是由苯甲三乙基氯化铵催化的,展示了它在相转移催化中的作用 (Lu,2014 年)。

光催化和发光

- 该化合物已被纳入配位聚合物和 MOF 中,以发挥其光催化性能。研究表明,它在紫外光驱动的有机染料污染物降解中具有应用,并在发光传感中发挥作用 (Lu 等人,2021 年)。

结构和电子特性

- 对基于 4,4'-(苯偶氮二亚甲基)二苯甲酸的化合物的电子和结构性质的研究促进了太阳能电池材料的发展,突出了其在可再生能源技术中的潜力 (Yan 等人,2018 年)。

医学和生物学应用

- 在医学领域,涉及 4,4'-(苯偶氮二亚甲基)二苯甲酸的金属有机框架已被探索用于治疗儿童过敏性紫癜等疾病的潜力。这些框架表现出发光传感能力,并评估了它们在炎症条件下的治疗活性和作用机制 (Liu & Liang,2021 年)。

作用机制

未来方向

属性

IUPAC Name |

4-(N-(4-carboxyphenyl)anilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13H,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTCNCPHKDSWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4,4'-(phenylazanediyl)dibenzoic acid in constructing coordination polymers?

A: 4,4'-(Phenylazanediyl)dibenzoic acid (H2L) is a multidentate ligand, meaning it can bind to metal ions through multiple sites. This makes it highly versatile for building diverse metal-organic frameworks (MOFs). The carboxylic acid groups (-COOH) on each end of the molecule act as linkers, coordinating with metal ions to form extended structures. The nitrogen atom within the molecule can also participate in coordination, further increasing the structural possibilities. This versatility is evident in the range of topologies observed in the reported coordination polymers. [, , ]

Q2: Can you provide examples of different structural architectures formed by 4,4'-(phenylazanediyl)dibenzoic acid in coordination polymers?

A: Research shows 4,4'-(phenylazanediyl)dibenzoic acid can form various structures including:* Two-dimensional (2D) sheets: These sheets can further stack in an ABAB fashion to create three-dimensional frameworks. [, ] * Helical Chains: The molecule's flexibility allows it to adopt conformations that lead to the formation of helical structures within the coordination polymer. [, ]* Interpenetrating Networks: The ligand's structure can support the formation of complex networks where multiple frameworks interweave, leading to enhanced stability and unique properties. [, ]

Q3: What are the photochemical properties of coordination polymers incorporating 4,4'-(phenylazanediyl)dibenzoic acid?

A: Some coordination polymers synthesized with 4,4'-(phenylazanediyl)dibenzoic acid exhibit luminescence, meaning they emit light upon excitation. The exact nature of the luminescence depends on the metal ions and other ligands present in the framework. [, ] These luminescent properties make these materials potentially useful in applications like chemical sensing and light-emitting diodes (LEDs).

Q4: How is 4,4'-(phenylazanediyl)dibenzoic acid synthesized?

A: One reported synthetic route for 4,4'-(phenylazanediyl)dibenzoic acid involves the oxidation of 4,4'-dimethyltriphenylamine. This reaction is typically carried out under alkaline conditions using potassium permanganate (KMnO4) as the oxidizing agent. []

Q5: How is 4,4'-(phenylazanediyl)dibenzoic acid used in catalysis?

A: Research has explored the use of a related compound, benzyl triethyl ammonium chloride, as a phase transfer catalyst in the synthesis of 4,4'-(phenylazanediyl)dibenzoic acid. [] Phase transfer catalysts facilitate reactions between reactants located in different phases (e.g., aqueous and organic phases). This suggests that 4,4'-(phenylazanediyl)dibenzoic acid or its derivatives could potentially be employed as phase transfer catalysts in other reactions.

Q6: What are the potential applications of coordination polymers incorporating 4,4'-(phenylazanediyl)dibenzoic acid?

A: The unique properties of these coordination polymers make them suitable for a range of applications:* Gas storage and separation: The porous nature of some frameworks makes them suitable for trapping and separating gases.* Catalysis: The metal centers in MOFs can act as catalytic sites for various chemical reactions. * Drug Delivery: The controlled release of drug molecules can be achieved by encapsulating them within the pores of MOFs. * Sensing: Changes in the optical or electronic properties of MOFs upon interaction with specific analytes make them promising candidates for sensor development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde](/img/structure/B3324201.png)

![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3324202.png)

![2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol](/img/structure/B3324229.png)